1-Cyclopropyl-1-(4-ethoxyphenyl)ethanol
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Overview
Description
1-Cyclopropyl-1-(4-ethoxyphenyl)ethanol is an organic compound with the molecular formula C13H18O2 It is characterized by a cyclopropyl group attached to a phenyl ring substituted with an ethoxy group and an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopropyl-1-(4-ethoxyphenyl)ethanol typically involves the reaction of cyclopropyl ketone with 4-ethoxyphenyl magnesium bromide, followed by reduction. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1-Cyclopropyl-1-(4-ethoxyphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under controlled conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary alcohols or hydrocarbons.
Substitution: Introduction of halogen, nitro, or other functional groups on the phenyl ring.
Scientific Research Applications
1-Cyclopropyl-1-(4-ethoxyphenyl)ethanol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-1-(4-ethoxyphenyl)ethanol involves its interaction with specific molecular targets and pathways. It may act as a ligand binding to receptors or enzymes, modulating their activity. The cyclopropyl and ethoxyphenyl groups contribute to its binding affinity and specificity, influencing the compound’s overall biological effects.
Comparison with Similar Compounds
Similar Compounds
1-Cyclopropylethanol: Similar in structure but lacks the ethoxyphenyl group.
4-Ethoxyphenylmethanol: Contains the ethoxyphenyl group but lacks the cyclopropyl moiety.
Uniqueness
1-Cyclopropyl-1-(4-ethoxyphenyl)ethanol is unique due to the combination of the cyclopropyl and ethoxyphenyl groups, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications.
Properties
IUPAC Name |
1-cyclopropyl-1-(4-ethoxyphenyl)ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-3-15-12-8-6-11(7-9-12)13(2,14)10-4-5-10/h6-10,14H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMQMNGVZMUOOBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(C)(C2CC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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